![molecular formula C8H6LiN3O2 B2538901 Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylat CAS No. 2361645-11-4](/img/structure/B2538901.png)
Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazolopyridine derivatives is well-documented in the provided literature. For instance, Paper describes the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to give 7-lithio-derivatives, which can then react with electrophiles to yield various substituted triazolopyridines. Similarly, Paper and detail the lithiation of 1,2,3-triazolo[1,5-a]pyridines with lithium diisopropylamide (LDA) to produce lithio derivatives, which are then used to obtain esters and aldehydes through subsequent reactions with carbon dioxide, dimethyl sulfate, and DMF.
Molecular Structure Analysis
The molecular structures of triazolopyridine derivatives are characterized using various techniques such as X-ray diffraction, as seen in Paper , which discusses the structure of a 7-methoxy-5-methyl-2-(pyridin-3-yl) derivative. The paper provides detailed crystallographic data and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. Paper also presents the crystal structure of a 7,7-dimethyl-2-pyridin-4-yl derivative, highlighting the flattened boat conformation of the triazine ring and the arrangement of molecules in the crystal lattice.
Chemical Reactions Analysis
The reactivity of triazolopyridine derivatives with various electrophiles is discussed in Paper , where the lithiated derivatives are shown to react with aldehydes and ketones. The ability to form different substituted products through these reactions indicates the versatility of triazolopyridine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are inferred from their molecular structures and reactivity patterns. For example, the antimicrobial activity of triorganotin(IV) complexes of triazolopyridine derivatives is reported in Paper , demonstrating the potential biological applications of these compounds. The molecular electrostatic potential (MEP) maps and frontier molecular orbitals discussed in Paper provide insights into the electronic properties of the compounds, which are crucial for understanding their reactivity and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
- RORγt-Inverse-Agonisten: AT29729 wurde als potenzieller RORγt-Inverse-Agonist untersucht, der Auswirkungen auf Autoimmunerkrankungen und die Krebsimmuntherapie haben könnte .
- PHD-1-Inhibition: Es zeigt sich vielversprechend als PHD-1-Inhibitor, der bei der Behandlung von Erkrankungen im Zusammenhang mit Hypoxie und Gewebeschäden relevant sein könnte .
- JAK1- und JAK2-Inhibition: AT29729 hat eine inhibitorische Aktivität gegen JAK1- und JAK2-Kinasen gezeigt, was auf potenzielle Anwendungen bei entzündlichen Erkrankungen und Krebs hindeutet .
Biologische Aktivitäten
Die biologischen Aktivitäten von AT29729 gehen über die Arzneimittelentwicklung hinaus:
- Herz-Kreislauf-Erkrankungen: Forscher haben seine Rolle in der Herz-Kreislauf-Gesundheit untersucht, möglicherweise aufgrund seiner Auswirkungen auf bestimmte Signalwege .
- Typ-2-Diabetes: Der Pharmakophor von AT29729 ist für die Behandlung von Typ-2-Diabetes relevant, obwohl weitere Studien erforderlich sind .
- Hyperproliferative Erkrankungen: Seine antiproliferativen Eigenschaften können bei Erkrankungen angewendet werden, die durch abnormales Zellwachstum gekennzeichnet sind .
Materialwissenschaften
AT29729 beschränkt sich nicht auf die Medizin; es hat auch Anwendungen in der Materialwissenschaft:
- Funktionelle Materialien: Seine einzigartige Struktur und seine Eigenschaften machen es wertvoll für die Entwicklung funktioneller Materialien wie Sensoren, Katalysatoren oder leitfähiger Polymere .
Synthetische Nützlichkeit und Methodik
- Die Synthese der Verbindung über mikrowellengeleitete, katalysatorfreie Methoden zeigt ihre synthetische Nützlichkeit .
- Die späte Funktionalisierung von Triazolopyridin unterstreicht seine Vielseitigkeit .
Zusammenfassend lässt sich sagen, dass die vielseitigen Anwendungen von AT29729 die medizinische Chemie, biologische Aktivitäten und Materialwissenschaften umfassen. Sein potenzielles Potenzial inspiriert weiterhin Forschung und Innovation in verschiedenen Bereichen. 🌟
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Compounds with a similar triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with their targets by binding to the kinase domain, thereby inhibiting the kinase activity . This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
Similar triazolo[4,3-a]pyrazine derivatives have been found to affect the c-met and vegfr-2 signaling pathways . These pathways play crucial roles in cell growth, survival, and angiogenesis .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug discovery and development, influencing the bioavailability, efficacy, and safety of a compound .
Result of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antiproliferative activities against various cancer cell lines . This suggests that AT29729 may also have potential antiproliferative effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, have been found to interact with various enzymes and proteins . For instance, some [1,2,4]triazolo[4,3-a]pyridine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases .
Cellular Effects
The cellular effects of AT29729 are not well-documented. Similar compounds have shown significant effects on cellular processes. For example, some [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated antiproliferative activities against various cancer cell lines .
Molecular Mechanism
It is known that similar compounds can bind to certain proteins and exert their effects at the molecular level . For instance, some [1,2,4]triazolo[4,3-a]pyridine derivatives have been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
It is known that similar compounds have shown significant effects in animal models at different dosages .
Metabolic Pathways
It is known that similar compounds have shown significant effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that similar compounds have shown significant effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds have shown significant effects on their activity or function .
Eigenschaften
IUPAC Name |
lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRHPFXPRCTA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

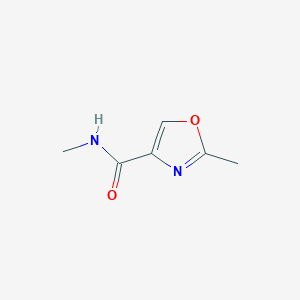

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)
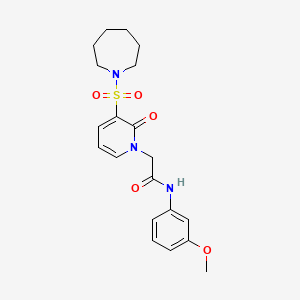
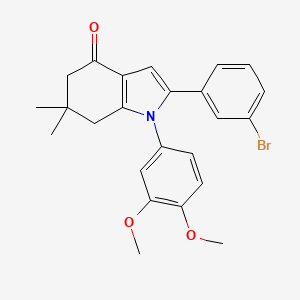

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)
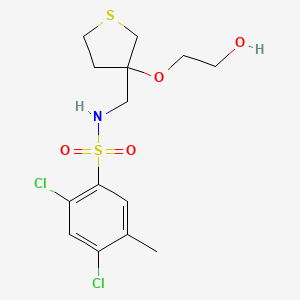
![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
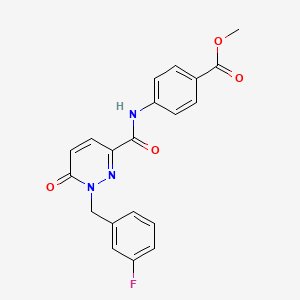
![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)